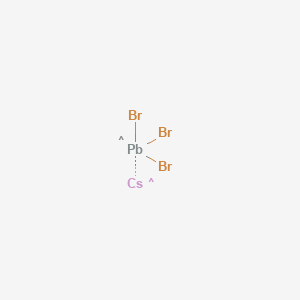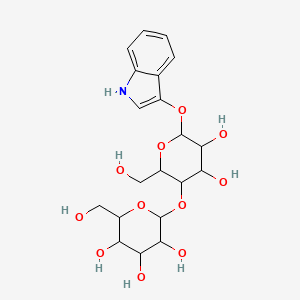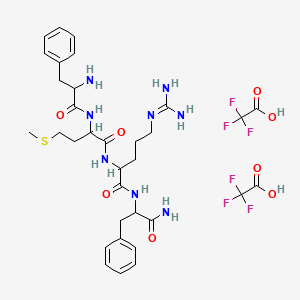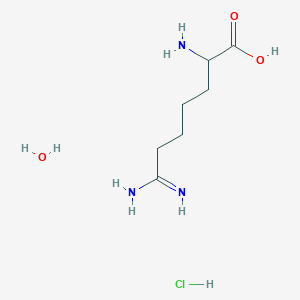
rac-methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride, cis, is a synthetic organic compound It is characterized by its unique oxolane ring structure and the presence of an aminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride, cis, typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions where an aminomethyl group is introduced to the oxolane ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions may target the oxolane ring or the aminomethyl group, potentially leading to ring-opening or the formation of primary amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aminomethyl group or the carboxylate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction could produce primary amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme-substrate interactions.
Medicine: As a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In the production of pharmaceuticals or as an intermediate in chemical manufacturing.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological activity. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate: Lacks the hydrochloride group.
Ethyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate: Similar structure with an ethyl group instead of a methyl group.
(2R,3R)-3-(aminomethyl)oxolane-2-carboxylic acid: The free acid form without the ester group.
Uniqueness
Rac-methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate hydrochloride, cis, is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a hydrochloride salt. These features may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
methyl 3-(aminomethyl)oxolane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h5-6H,2-4,8H2,1H3;1H |
InChIキー |
SQPQJZVHFUTGFV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C(CCO1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)

![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)





![3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B12311889.png)


